molecular formula C8H7N3S B1265852 4-(Pyridin-3-yl)thiazol-2-amine CAS No. 30235-27-9

4-(Pyridin-3-yl)thiazol-2-amine

Cat. No.: B1265852
CAS No.: 30235-27-9
M. Wt: 177.23 g/mol
InChI Key: XOHZQGAYUHOJPR-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)thiazol-2-amine is a heterocyclic compound that features both a pyridine ring and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with α-haloketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including 4-(pyridin-3-yl)thiazol-2-amine, exhibit significant antimicrobial properties. A study demonstrated the antibacterial activity of various thiazole derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.06 to 1.88 mg/mL, highlighting their potential as antimicrobial agents for therapeutic use .

Anticancer Properties

This compound has been identified as a promising candidate in cancer research. It has been explored as an inhibitor of histone demethylases (KDMs), which are implicated in the progression of various cancers. Specifically, derivatives of this compound have shown potent activity against KDM4 and KDM5 subfamilies, making them potential anticancer agents . The structure-based optimization of these compounds has led to the development of cell-permeable inhibitors that could be used in cancer therapy.

KDM Inhibition

The compound has been part of high-throughput screening campaigns aimed at identifying inhibitors for JmjC histone demethylases. These enzymes play crucial roles in epigenetic regulation and are associated with cancer progression. The ability of this compound to selectively inhibit these enzymes opens avenues for its application in cancer therapeutics .

Structure-Activity Relationship Studies

Studies on the structure-activity relationships (SAR) of 4-(pyridin-3-yl)thiazol-2-amines have provided insights into how modifications can enhance biological activity. For instance, specific substitutions at the C4 position have been shown to improve binding affinity and selectivity towards target enzymes, which is crucial for developing more effective therapeutic agents .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound derivatives has also been evaluated, revealing favorable characteristics such as stability in liver microsomes and reasonable oral bioavailability (approximately 40%). These properties are essential for the development of effective oral medications .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria with MIC values between 0.06–1.88 mg/mL
Anticancer PropertiesInhibitor of histone demethylases (KDM4 and KDM5), potential use in cancer therapy
Biological Target InhibitionSelective inhibition of JmjC histone demethylases linked to cancer progression
Pharmacokinetic PropertiesStability in liver microsomes; oral bioavailability ~40%

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)thiazol-2-amine varies depending on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. In industrial applications, such as corrosion inhibition, the compound adsorbs onto metal surfaces, forming a protective layer that prevents further corrosion .

Comparison with Similar Compounds

4-(Pyridin-3-yl)thiazol-2-amine can be compared with other similar compounds, such as:

Biological Activity

4-(Pyridin-3-yl)thiazol-2-amine, also known as this compound hydrobromide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄S, with a molecular weight of approximately 258.14 g/mol. The compound features a thiazole ring substituted at the 2-position with an amine group and at the 4-position with a pyridine ring. This unique structure contributes to its diverse chemical properties and potential biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial properties. In particular, studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis:

Microbial Strain Activity Observed
Escherichia coliSignificant inhibition
Staphylococcus aureusNotable antibacterial activity
Mycobacterium tuberculosisSub-micromolar MIC achieved

The minimum inhibitory concentrations (MICs) for these strains indicate a promising potential for developing new antibiotics based on this compound .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Studies reveal that compounds with similar structural characteristics can inhibit specific cancer cell lines by interacting with biological targets such as enzymes and receptors. For instance, the compound has been evaluated for its ability to induce apoptosis in cancer cells, demonstrating potential efficacy in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the positioning of functional groups on the thiazole ring is crucial for enhancing biological activity. For example:

  • C-2 Position : Various lipophilic substitutions can be accommodated without significantly losing activity.
  • C-4 Position : The presence of a pyridine moiety at this position is essential for maintaining antibacterial activity.

The following table summarizes some analogs of this compound and their similarity indices:

Compound Name Similarity Index
4-(Pyridin-4-yl)thiazol-2-amine0.75
4-(Pyridin-2-yl)thiazol-2-amine0.74
5-Methyl-4-phenylthiazol-2-amine hydrobromide0.73

These structural variations highlight the potential for designing more effective derivatives with enhanced biological activities.

Study on Antimicrobial Properties

A comprehensive study evaluated various thiazole derivatives against multiple bacterial strains using the Kirby–Bauer disk diffusion method. Results indicated that compounds structurally related to 4-(Pyridin-3-yl)thiazol-2-amines exhibited significant zones of inhibition, particularly against gram-positive bacteria such as Staphylococcus aureus. The study emphasized the need for further exploration into optimizing these compounds for clinical applications .

Evaluation Against Mycobacterium tuberculosis

Another pivotal study focused on the anti-tubercular activity of thiazole derivatives, including those similar to 4-(Pyridin-3-yl)thiazol-2-amines. The results showed that certain analogs achieved remarkable potency against M. tuberculosis, with sub-micromolar MIC values indicating their potential as novel therapeutic agents against tuberculosis .

Properties

IUPAC Name

4-pyridin-3-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-2-1-3-10-4-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHZQGAYUHOJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184332
Record name 4-(3-Pyridinyl)-2-thiazolamine
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Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30235-27-9
Record name 4-(3-Pyridinyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30235-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Pyridinyl)-2-thiazolamine
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Record name 4-(3-Pyridinyl)-2-thiazolamine
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Record name 4-(pyridin-3-yl)-1,3-thiazol-2-amine
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Synthesis routes and methods I

Procedure details

A solution of thiourea (70,4 g) in water (265 ml) was added dropwise to a stirred solution of 3-bromoacetylpyridine hydrobromide (251,6 g) in water (1 1) over 15 minutes. The solution, which turned yellow and became quite hot, was allowed to stand for one hour, and was then basified by addition of aqueous ammonia. The resulting solid was filtered off, washed with water, and dried in vacuo at 65° C. to give 4-(pyridin-3-yl)-thiazol-2-amine, (155 g) Mp 200° C.
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Synthesis routes and methods II

Procedure details

[(2-Nitrophenyl)methyl](4-(3-pyridyl)(1,3-thiazol-2-yl)amine was prepared according to the method described in Example 16 (Step b) by employing amino{[(2-nitrophenyl)methyl]amino}methane-1-thione (1.03 g, 4.9 mmol) (Example 16, Step a), 3-(bromoacetyl)pyridine hydrobromide (Aust. J. Chem. 1989, 42, 1735; 1.37 g, 4.9 mmol), and 50% MeOH (50 mL). The crude yellow oil, iron dust (Aldrich) (1.39 g, 24.9 mmol) and NH4Cl (198 mg, 3.7 mmol) in 50% EtOH (50 mL) was heated at reflux. After 1 h the solvent was removed in vacuo. The residue was dissolved in THF (20 mL) and to this solution was added 4-nitrophenyl chloroformate (Aldrich) (860 mg, 4.2 mmol) followed by Et3N (0.85 mL, 6.1 mmol) and the reaction was heated at reflux. After 1 h the reaction was cooled to RT and stirred overnight. The solvent was removed in vacuo and purified by flash chromatography on silica gel with Hexanes:EtOAc (1:1) to CH2Cl2:MeOH (39:1, 19:1) as eluant to give an off-white solid. Mp: 269–272° C. MS m/z: 309 (M+1). Calc'd for C16H12N4OS—308.07.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(pyridin-3-yl)thiazol-2-amine interact with copper to inhibit its corrosion in HCl?

A1: The research suggests that this compound acts as a corrosion inhibitor for copper in hydrochloric acid (HCl) through a process called adsorption. The molecule attaches to the copper surface, forming a protective layer that hinders the interaction between the corrosive HCl and the copper atoms. This adsorption process is driven by the electron-rich nitrogen and sulfur atoms present in the this compound structure. These atoms can donate electrons to the vacant d-orbitals of copper, forming a strong bond that effectively shields the copper surface from the corrosive environment [].

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